molecular formula C9H9BrO3 B13522068 2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol

2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol

Cat. No.: B13522068
M. Wt: 245.07 g/mol
InChI Key: BQLDCBSYFCEUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a bromine atom at the 6th position of the benzodioxole ring and an ethanol group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol typically involves the bromination of 1,3-benzodioxole followed by the introduction of an ethanol group. One common method involves the Friedel-Crafts reaction, where 1,3-benzodioxole is reacted with bromine in the presence of a Lewis acid catalyst to introduce the bromine atom. This is followed by a reduction step to introduce the ethanol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: 2-(6-Bromo-1,3-benzodioxol-5-yl)acetaldehyde or 2-(6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

    Reduction: 2-(1,3-Benzodioxol-5-yl)ethanol.

    Substitution: 2-(6-Amino-1,3-benzodioxol-5-yl)ethanol or 2-(6-Hydroxy-1,3-benzodioxol-5-yl)ethanol.

Scientific Research Applications

2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and the benzodioxole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol is unique due to the presence of both the bromine atom and the ethanol group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C9H9BrO3/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h3-4,11H,1-2,5H2

InChI Key

BQLDCBSYFCEUEU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CCO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.